2-(Chloromethyl)-3,5,6-trimethylpyrazine
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Overview
Description
2-Chloromethyl-3,5,6-trimethyl-pyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with three methyl groups and a chloromethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine can be achieved through different methods. One common approach involves the free radical halogenation of 3,5,6-trimethyl-pyrazine using N-chlorosuccinimide in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out under controlled conditions with light irradiation to initiate the halogenation process .
Industrial Production Methods: In industrial settings, the synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine often employs a multi-step process to ensure high yield and purity. The process may involve initial acetylation, followed by hydrolysis and mild halogenation using reagents like tosyl chloride, triethylamine, and 4-dimethylaminopyridine. This method is preferred for its mild reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-3,5,6-trimethyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-Chloromethyl-3,5,6-trimethyl-pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds .
Comparison with Similar Compounds
2,3,5-Trimethylpyrazine: This compound lacks the chloromethyl group and is primarily used as a flavoring agent.
2-Ethyl-3,5,6-trimethylpyrazine: Similar in structure but with an ethyl group instead of a chloromethyl group, used in different industrial applications
Uniqueness: 2-Chloromethyl-3,5,6-trimethyl-pyrazine is unique due to its chloromethyl group, which imparts distinct reactivity and makes it valuable in synthetic chemistry and pharmaceutical research. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .
Properties
CAS No. |
123624-90-8 |
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Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(chloromethyl)-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 |
InChI Key |
NNXBZTOMYBIUGR-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CCl)C |
Synonyms |
2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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